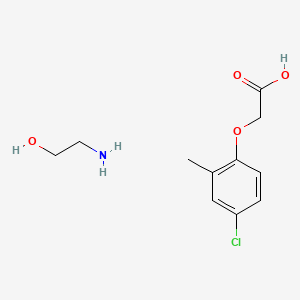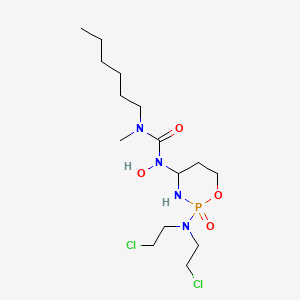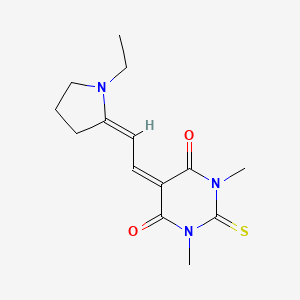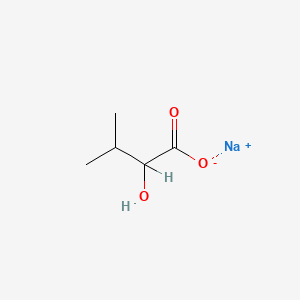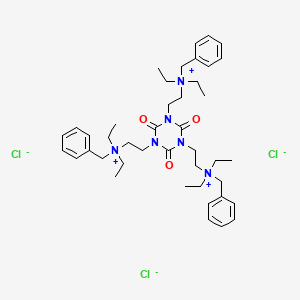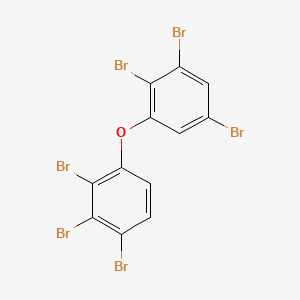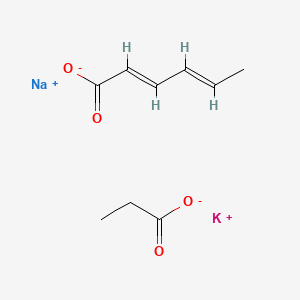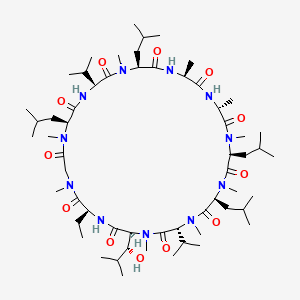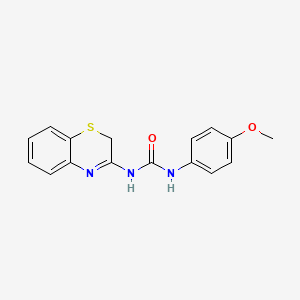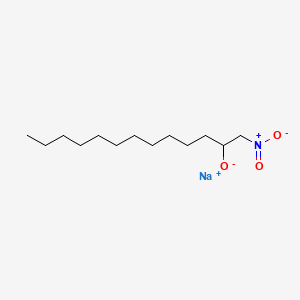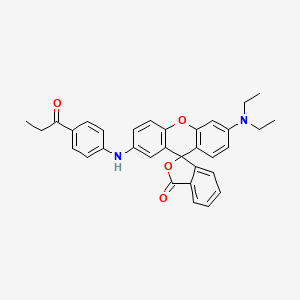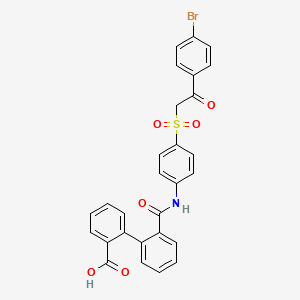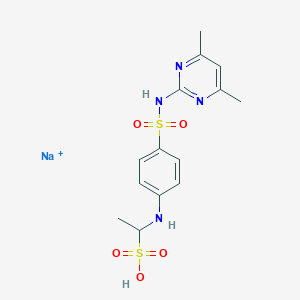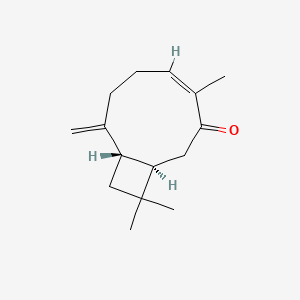
Buddledin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buddledin C is a sesquiterpene ketone isolated from the plant Pulicaria prostrata (Gilib.) Aschers. It is known for its unique chemical structure and potential biological activities.
Preparation Methods
Buddledin C can be isolated from Pulicaria prostrata through a series of extraction and purification processes. The structure of this compound was confirmed using X-ray structure analysis (XSA). One of the synthetic routes involves the selective synthesis of its epoxy derivative by treating this compound with hydrogen peroxide in an alkaline solution . This method highlights the compound’s reactivity and the potential for further chemical modifications.
Chemical Reactions Analysis
Buddledin C undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its epoxy derivative using hydrogen peroxide in an alkaline solution.
Substitution: The compound can participate in substitution reactions, particularly at the ketone functional group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include the epoxy derivative and potentially reduced forms of this compound.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of Buddledin C is not fully understood. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, its antimicrobial properties may be due to its interaction with microbial cell membranes or enzymes, leading to disruption of cellular processes . Further research is needed to elucidate the detailed molecular mechanisms involved.
Comparison with Similar Compounds
Properties
CAS No. |
62346-22-9 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one |
InChI |
InChI=1S/C15H22O/c1-10-6-5-7-11(2)14(16)8-13-12(10)9-15(13,3)4/h7,12-13H,1,5-6,8-9H2,2-4H3/b11-7-/t12-,13-/m1/s1 |
InChI Key |
KXSUIPOSVGSLQP-CUOXCHRPSA-N |
Isomeric SMILES |
C/C/1=C/CCC(=C)[C@H]2CC([C@@H]2CC1=O)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


